molecular formula C8H5BrF4 B1390651 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene CAS No. 1186194-80-8

1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene

Cat. No.: B1390651
CAS No.: 1186194-80-8
M. Wt: 257.02 g/mol
InChI Key: VDKXBQCWYHXJNB-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H5BrF4. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a trifluoroethyl group.

Preparation Methods

The synthesis of 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzene and 2,2,2-trifluoroethyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the substitution reactions. Common catalysts include palladium or copper-based catalysts.

    Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions. Oxidizing agents such as potassium permanganate can oxidize the trifluoroethyl group, while reducing agents like lithium aluminum hydride can reduce it.

    Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired outcome.

    Major Products: The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in designing new compounds with specific properties.

    Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of biologically active compounds. Its derivatives may exhibit therapeutic properties.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through its functional groups:

    Molecular Targets: The bromine, fluorine, and trifluoroethyl groups can interact with various molecular targets, including enzymes and receptors.

    Pathways Involved: The compound can modulate biochemical pathways by binding to specific sites on enzymes or receptors, altering their activity.

Comparison with Similar Compounds

1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene and 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene share similar structural features but differ in their substituents.

    Uniqueness: The presence of both bromine and fluorine atoms, along with the trifluoroethyl group, gives this compound unique reactivity and properties.

Properties

IUPAC Name

1-bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-7-2-1-6(10)3-5(7)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKXBQCWYHXJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237621
Record name 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186194-80-8
Record name 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186194-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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